molecular formula C5H4N2S B12831153 4-Methylisothiazole-5-carbonitrile

4-Methylisothiazole-5-carbonitrile

Cat. No.: B12831153
M. Wt: 124.17 g/mol
InChI Key: KWVUYJWDBBONEO-UHFFFAOYSA-N
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Description

4-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and a nitrile group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-5-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylisothiazole with cyanogen bromide can yield this compound . Another method involves the use of thiazole derivatives as starting materials, which undergo cyclization and subsequent functionalization to introduce the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production. Ultrasonic irradiation has also been explored as a method to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylisothiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisothiazole-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfur and nitrogen atoms in the ring also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 3-Methylisothiazole
  • 5-Methylisothiazole
  • Isothiazole-5-carbonitrile
  • Benzisothiazole derivatives

Comparison: 4-Methylisothiazole-5-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isothiazole ring. This combination enhances its reactivity and potential for diverse applications compared to other isothiazole derivatives. The nitrile group, in particular, provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

IUPAC Name

4-methyl-1,2-thiazole-5-carbonitrile

InChI

InChI=1S/C5H4N2S/c1-4-3-7-8-5(4)2-6/h3H,1H3

InChI Key

KWVUYJWDBBONEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1)C#N

Origin of Product

United States

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